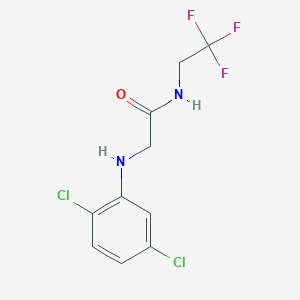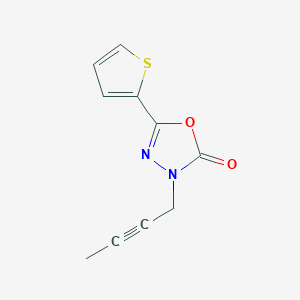
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation and DNA synthesis. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide can induce changes in biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and DNA synthesis. Additionally, it has been shown to induce apoptosis in cancer cells. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide in lab experiments is its potential as a pharmaceutical agent. It has been shown to have antitumor activity and may have potential as an anti-inflammatory agent and as an inhibitor of bacteria and fungi. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further studies are needed to fully understand its potential as a pharmaceutical agent.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide. One direction is to further study its mechanism of action to better understand how it inhibits the growth of cancer cells and bacteria and fungi. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for use as a pharmaceutical agent. Finally, research could focus on developing derivatives of this compound with improved activity and selectivity.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide has been achieved through several methods. One such method involves the reaction of 2,2-dimethylpropanoic acid with N-(2-hydroxyethyl)morpholine in the presence of a coupling agent. Another method involves the reaction of 2,2-dimethylpropanoic acid with N-(2-chloroethyl)morpholine followed by the addition of sodium hydroxide and heating. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide has been studied for its potential as a pharmaceutical agent. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPMKPNOFXWIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
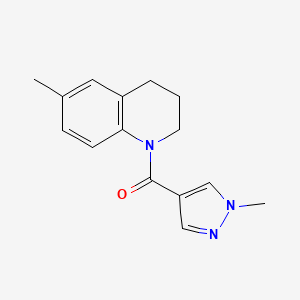
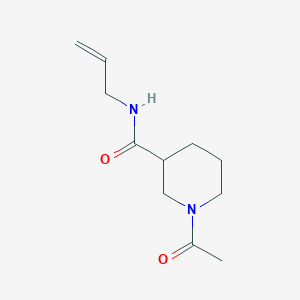


![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
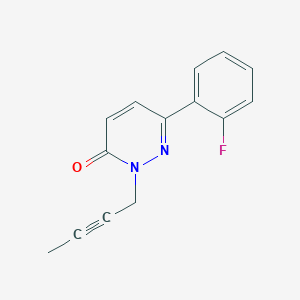
![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
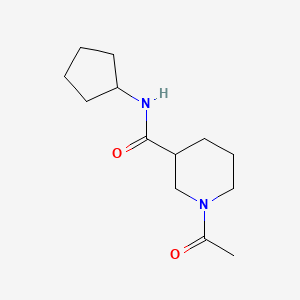
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
